Nafagrel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

97901-21-8 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

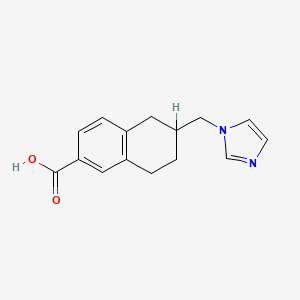

IUPAC Name |

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19) |

InChI Key |

VJJHOPPXRPHVCA-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |

Canonical SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |

Related CAS |

97901-22-9 (hydrochloride) 122956-67-6 (hydrochloride hemihydrate salt/solvate) |

Synonyms |

6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid DP 1904 DP-1904 nafagrel nafagrel hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nafagrel: A Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafagrel, also known by its developmental code DP-1904, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2][3] This guide provides an in-depth exploration of its mechanism of action, downstream signaling consequences, and the experimental methodologies used to characterize its pharmacological profile. By selectively targeting the terminal enzyme in the thromboxane A2 biosynthesis pathway, this compound offers a focused therapeutic strategy for mitigating pathological processes driven by this potent pro-thrombotic and vasoconstrictive mediator.

Introduction: The Rationale for Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TXA2) is a key lipid mediator in hemostasis and thrombosis.[4] Synthesized predominantly by activated platelets, TXA2 potently induces platelet aggregation and vasoconstriction, thereby playing a critical role in thrombus formation.[5] While essential for physiological wound healing, excessive TXA2 production is implicated in the pathophysiology of various cardiovascular and thromboembolic disorders, including ischemic stroke and myocardial infarction.[5][6]

Pharmacological modulation of the TXA2 pathway is a cornerstone of antiplatelet therapy. While aspirin exerts its effect by irreversibly inhibiting cyclooxygenase (COX) enzymes and thereby blocking the formation of the precursor to TXA2, prostaglandin H2 (PGH2), this approach also affects the production of other prostaglandins, some of which have beneficial effects.[7] Selective thromboxane A2 synthase inhibitors, such as this compound, offer a more targeted approach by acting downstream of COX, specifically inhibiting the conversion of PGH2 to TXA2.[4]

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound, chemically known as 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2][3][8] This enzyme is the terminal synthase in the arachidonic acid cascade responsible for the conversion of PGH2 to TXA2.

The primary pharmacological action of this compound results in a significant reduction in the biosynthesis of TXA2. Clinical studies have demonstrated that oral administration of this compound leads to a rapid and profound suppression of serum thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.[1] A single 200 mg oral dose in human volunteers resulted in a reduction of over 98% in serum TXB2 levels within one hour, with significant suppression lasting for at least 12 hours.[1]

The "Endoperoxide Shunt": A Dual Therapeutic Benefit

A key consequence of inhibiting thromboxane A2 synthase is the redirection of the PGH2 substrate towards alternative enzymatic pathways. This phenomenon, often referred to as the "endoperoxide shunt," leads to an increased synthesis of other prostaglandins, most notably prostacyclin (PGI2) by prostacyclin synthase in the vascular endothelium.[9]

PGI2 has biological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[10] Therefore, the mechanism of action of this compound confers a dual benefit:

-

Decreased pro-thrombotic and vasoconstrictive signaling due to the inhibition of TXA2 production.

-

Increased anti-thrombotic and vasodilatory signaling due to the shunting of PGH2 towards PGI2 synthesis.

This dual action distinguishes selective thromboxane A2 synthase inhibitors from non-selective COX inhibitors like aspirin, which inhibit the synthesis of both TXA2 and PGI2.[10]

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its impact on the balance of pro- and anti-thrombotic signaling pathways.

Attenuation of Thromboxane A2 Receptor (TP) Signaling

TXA2 exerts its effects by binding to and activating thromboxane A2 receptors (TP receptors), which are G-protein coupled receptors found on the surface of platelets and vascular smooth muscle cells. Activation of TP receptors initiates a signaling cascade that leads to:

-

In platelets: Increased intracellular calcium levels, activation of protein kinase C, and subsequent conformational changes in the glycoprotein IIb/IIIa receptor, leading to platelet aggregation.

-

In vascular smooth muscle cells: Increased intracellular calcium, leading to vasoconstriction.

By drastically reducing the levels of TXA2, this compound effectively dampens the activation of TP receptors, thereby inhibiting platelet aggregation and promoting vasodilation.

Enhancement of Prostacyclin Receptor (IP) Signaling

The increased production of PGI2 resulting from the endoperoxide shunt leads to enhanced activation of prostacyclin receptors (IP receptors) on platelets and vascular smooth muscle cells. Activation of IP receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A, which phosphorylates various intracellular proteins, resulting in:

-

In platelets: Inhibition of platelet activation and aggregation.

-

In vascular smooth muscle cells: Vasodilation.

The following diagram illustrates the core mechanism of action of this compound and its impact on downstream signaling pathways.

Caption: Mechanism of action of this compound.

Experimental Protocols for Characterizing this compound's Activity

The pharmacological effects of this compound can be quantitatively assessed through a series of in vitro and ex vivo experiments.

In Vitro Thromboxane A2 Synthase Inhibition Assay

This assay directly measures the inhibitory potency of this compound on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for thromboxane A2 synthase.

Methodology:

-

Enzyme Source: Microsomal fractions prepared from human platelets or other suitable cell lines expressing thromboxane A2 synthase.

-

Substrate: Radiolabeled [14C]-PGH2 or unlabeled PGH2.

-

Incubation:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time at 37°C.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for a short period (e.g., 1-2 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of an organic solvent and an acidic buffer).

-

Product Quantification:

-

Extract the reaction products.

-

Separate the products (TXB2, PGE2, PGF2α, PGD2) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of TXB2 formed using a radiodetector (for radiolabeled substrate) or mass spectrometry (for unlabeled substrate).

-

-

Data Analysis: Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ex Vivo Platelet Aggregation Assay

This assay assesses the functional consequence of this compound's mechanism of action on platelet function.

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Sample Collection: Collect whole blood from healthy human volunteers or experimental animals treated with this compound or a placebo.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Add an agonist (e.g., arachidonic acid, ADP, collagen, or a TP receptor agonist like U46619) to the PRP to induce aggregation.

-

Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis: Compare the maximum platelet aggregation and the slope of the aggregation curve between the this compound-treated and placebo-treated groups.

The following diagram outlines the workflow for these key experiments.

Caption: Experimental workflows for characterizing this compound.

Quantitative Pharmacological Data

The following table summarizes key pharmacological parameters for this compound based on available literature.

| Parameter | Value | Reference |

| Chemical Name | 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | [1][8] |

| Mechanism of Action | Selective Thromboxane A2 Synthase Inhibitor | [1][2][3][8] |

| Primary Effect | Inhibition of TXB2 production (>98% at 1h post 200mg dose) | [1] |

| Secondary Effect | Increased synthesis of PGI2 (via endoperoxide shunt) | [9] |

| Half-life | Approximately 30-60 minutes | [1][3] |

| Primary Route of Elimination | Renal | [1] |

Conclusion

This compound is a potent and selective inhibitor of thromboxane A2 synthase that effectively reduces the production of the pro-thrombotic and vasoconstrictive mediator, thromboxane A2. Its mechanism of action also leads to a beneficial increase in the synthesis of the anti-thrombotic and vasodilatory prostacyclin, PGI2. This dual pharmacological profile makes this compound a promising therapeutic agent for the management of thromboembolic disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other compounds in its class.

References

-

Ozagrel. (2023, December 29). In Wikipedia. [Link]

-

Kanao, M., Watanabe, Y., Kimura, Y., Saegusa, J., Yamamoto, K., Kanno, H., Kanaya, N., Kubo, H., Ashida, S., & Ishikawa, F. (1991). Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives. Journal of Medicinal Chemistry, 34(6), 1817–1826. [Link]

-

Ozagrel Sodium. (2024, June 14). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Tanaka, M., Ono, K., Hakusui, H., Takegoshi, T., Shiozawa, T., Suzuki, T., Nii, S., & Shibata, H. (1990). Disposition and effect of the new thromboxane synthetase inhibitor 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in man. Journal of Pharmacy and Pharmacology, 42(7), 491–495. [Link]

-

Ozagrel | C13H12N2O2 | CID 5282440 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 16, 2026, from [Link]

-

Tanaka, M., Ono, K., Hakusui, H., Takegoshi, T., Shiozawa, T., Suzuki, T., Nii, S., & Shibata, H. (1990). The pharmacokinetics and pharmacodynamics of a new thromboxane synthetase inhibitor, 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) in man after repeated oral doses. Journal of Pharmacy and Pharmacology, 42(7), 491–495. [Link]

-

This compound hydrochloride | 血栓素A2合成酶抑制剂. (n.d.). MCE. Retrieved January 16, 2026, from [Link]

-

Hakusui, H., Suzuki, T., & Takegoshi, T. (1988). Determination of the thromboxane synthetase inhibitor 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) in human plasma and urine using solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography, Biomedical Applications, 426(1), 111–119. [Link]

-

Kanao, M., Watanabe, Y., Kimura, Y., Saegusa, J., Yamamoto, K., Kanno, H., Kanaya, N., Kubo, H., Ashida, S., & Ishikawa, F. (1991). Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indane derivatives. Journal of Medicinal Chemistry, 34(6), 1817–1826. [Link]

-

Davì, G., & Patrono, C. (2007). Thromboxane receptors antagonists and/or synthase inhibitors. Handbook of Experimental Pharmacology, (179), 241–264. [Link]

-

Violi, F., & Pignatelli, P. (1996). Antiplatelet effect of a new inhibitor of thromboxane synthase and thromboxane A2 receptors. Pharmacological Research, 33(5), 293–298. [Link]

-

Gresele, P., Deckmyn, H., Nenci, G. G., & Vermylen, J. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in Pharmacological Sciences, 12(4), 158–163. [Link]

-

Harris, D. N., Phillips, M. B., Michel, I. M., Goldenberg, H. J., Haslanger, M. F., & Antonaccio, M. J. (1987). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Journal of Medicinal Chemistry, 30(10), 1812–1818. [Link]

-

Zhang, L., Zhang, W., & Wang, Y. (2014). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Journal of the Neurological Sciences, 336(1-2), 31–37. [Link]

-

Ishitsuka, Y., Irikura, M., Kondo, Y., & Irie, T. (2013). Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. BMC Pharmacology & Toxicology, 14, 11. [Link]

-

Kim, D. H., Lee, C. H., & Kim, J. H. (2014). Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window. Journal of Korean Neurosurgical Society, 55(5), 253–258. [Link]

Sources

- 1. Disposition and effect of the new thromboxane synthetase inhibitor 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacodynamics of a new thromboxane synthetase inhibitor, 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) in man after repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the thromboxane synthetase inhibitor 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (DP-1904) in human plasma and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

Nafagrel: A Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in hemostasis and thrombosis through its strong pro-aggregatory effects on platelets and its vasoconstrictive properties.[1] The enzyme responsible for its synthesis, thromboxane A2 synthase (TXAS), represents a key therapeutic target for the development of antiplatelet agents.[1] Nafagrel, a member of the imidazole-based class of compounds, is a selective inhibitor of TXAS.[2][3] By specifically targeting the final step in TXA2 biosynthesis, this compound offers a focused therapeutic approach to mitigating prothrombotic and vasoconstrictive events. This in-depth technical guide provides a comprehensive overview of this compound, including its core mechanism of action, a comparative analysis of its potential potency, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals in the fields of cardiovascular pharmacology and thrombosis.

Introduction: The Rationale for Selective Thromboxane A2 Synthase Inhibition

The arachidonic acid cascade leads to the production of a variety of biologically active eicosanoids, including prostaglandins and thromboxanes. Within this cascade, cyclooxygenase (COX) enzymes convert arachidonic acid to the prostaglandin endoperoxide H2 (PGH2). PGH2 serves as a substrate for several downstream synthases, including thromboxane A2 synthase (TXAS), which catalyzes its conversion to TXA2.[2]

TXA2 exerts its physiological effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor found on platelets and vascular smooth muscle cells. Activation of the TP receptor on platelets triggers a signaling cascade that leads to platelet activation, degranulation, and aggregation, crucial events in thrombus formation.[4] In vascular smooth muscle, TXA2 binding induces vasoconstriction.[1] While essential for hemostasis, excessive TXA2 production can contribute to pathological thrombotic events, such as myocardial infarction and stroke.[2]

Non-selective inhibition of the arachidonic acid pathway with agents like aspirin, which irreversibly inhibits COX enzymes, effectively reduces TXA2 production. However, this approach also blocks the synthesis of other important prostanoids, such as prostacyclin (PGI2), which has opposing, beneficial effects, including vasodilation and inhibition of platelet aggregation.[5] This has led to the development of selective TXAS inhibitors, like this compound, which aim to specifically block the production of TXA2 while preserving or even enhancing the synthesis of PGI2.[5]

This compound: Chemical Properties and Structure

This compound, with the chemical name 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is an imidazole-containing compound.[3] The imidazole moiety is a key structural feature common to many potent and selective thromboxane A2 synthase inhibitors.[6][7]

| Chemical Property | Value | Source |

| Molecular Formula | C15H16N2O2 | [3] |

| Molecular Weight | 256.30 g/mol | [3] |

| IUPAC Name | 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | [3] |

| SMILES | C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O | [3] |

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound, as an imidazole-based compound, is expected to act as a potent and selective inhibitor of thromboxane A2 synthase. The imidazole nitrogen atom is believed to coordinate with the heme iron atom at the active site of the cytochrome P450 enzyme, TXAS, thereby blocking the binding and conversion of the substrate, PGH2, to TXA2.[7][8]

A key consequence of selective TXAS inhibition is the redirection of the PGH2 substrate towards other prostaglandin synthases. This can lead to an increase in the production of other prostanoids, most notably prostacyclin (PGI2) by prostacyclin synthase (PGIS) in endothelial cells, and prostaglandin D2 (PGD2) in platelets.[9] Both PGI2 and PGD2 are potent inhibitors of platelet aggregation and vasodilators, thus their increased synthesis can synergistically enhance the anti-thrombotic effect of TXAS inhibition.[9]

Quantitative Assessment of Potency and Selectivity

| Compound | IC50 (TXAS) | Test System | Source |

| Ozagrel | 4 nM - 11 nM | Rabbit Platelets / in vitro | [1] |

| Dazoxiben | 765 µM | Inhibition of Thromboxane B2 production in whole blood | [2] |

| Ro 22-3581 | 11 nM | Selective Thromboxane (Tx) synthetase inhibitor | [2] |

Selectivity is a critical parameter for a TXAS inhibitor. It is essential to demonstrate that the compound does not significantly inhibit other key enzymes in the arachidonic acid pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and prostacyclin synthase (PGIS). High selectivity ensures a targeted therapeutic effect with a reduced risk of off-target side effects.[10][11]

Experimental Protocols for the Evaluation of this compound

The following sections provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of this compound's efficacy as a thromboxane A2 synthase inhibitor.

In Vitro Evaluation

This assay directly measures the inhibitory effect of this compound on the activity of TXAS.

Objective: To determine the IC50 value of this compound for the inhibition of thromboxane A2 synthase.

Materials:

-

This compound

-

Human platelet microsomes (as a source of thromboxane synthase)

-

Prostaglandin H2 (PGH2) substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Vehicle control (e.g., DMSO)

-

Thromboxane B2 (TXB2) ELISA kit

-

Microplate reader

Procedure:

-

Preparation of Platelet Microsomes: Isolate human platelets from whole blood and prepare microsomes through differential centrifugation.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, add the platelet microsomes to the reaction buffer. Add the various concentrations of this compound or vehicle control.

-

Pre-incubation: Incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C to allow for binding.

-

Enzymatic Reaction: Initiate the reaction by adding a known concentration of the PGH2 substrate.

-

Reaction Termination: After a fixed period (e.g., 1-2 minutes), terminate the reaction by adding a stop solution (e.g., a solution containing a potent, non-selective COX inhibitor like indomethacin).

-

TXB2 Measurement: Quantify the concentration of the stable TXA2 metabolite, TXB2, in each reaction tube using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of TXAS inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the effect of this compound on platelet function in a more physiologically relevant environment.

Objective: To evaluate the effect of this compound on agonist-induced platelet aggregation in whole blood or platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human or animal blood (anticoagulated)

-

This compound

-

Platelet agonists (e.g., arachidonic acid, collagen, ADP)

-

Saline (vehicle control)

-

Platelet aggregometer

Procedure:

-

Blood Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

-

Incubation: Incubate aliquots of whole blood or PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Platelet Aggregation Measurement: Place the blood or PRP samples in the aggregometer cuvettes. Add a platelet agonist to induce aggregation.

-

Data Acquisition: Monitor the change in light transmission (for PRP) or impedance (for whole blood) over time to quantify the extent of platelet aggregation.

-

Data Analysis: Compare the aggregation responses in the presence of this compound to the vehicle control to determine the inhibitory effect.

In Vivo Evaluation

In vivo models are crucial for assessing the antithrombotic efficacy and pharmacokinetic profile of this compound in a whole-organism setting.[12][13]

Objective: To evaluate the antithrombotic effect of this compound in an animal model of arterial thrombosis.

Animal Model: A commonly used model is the ferric chloride-induced carotid artery thrombosis model in rodents.[14]

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically expose a carotid artery.

-

Drug Administration: Administer this compound or vehicle control to the animal via an appropriate route (e.g., oral gavage, intravenous injection).

-

Induction of Thrombosis: After a predetermined time for drug absorption, apply a filter paper saturated with ferric chloride solution to the exposed carotid artery to induce endothelial injury and subsequent thrombus formation.

-

Monitoring of Blood Flow: Monitor blood flow in the carotid artery using a Doppler flow probe.

-

Endpoint Measurement: The primary endpoint is the time to occlusion (the time it takes for a stable thrombus to form and completely block blood flow).

-

Data Analysis: Compare the time to occlusion in the this compound-treated group to the vehicle-treated group to assess the antithrombotic efficacy.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Procedure:

-

Drug Administration: Administer a single dose of this compound to the animals (e.g., rats, dogs) via both intravenous and oral routes in separate groups.

-

Blood Sampling: Collect serial blood samples at predetermined time points after drug administration.

-

Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound and any potential metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as:

-

Absorption: Bioavailability (F%), Maximum concentration (Cmax), Time to maximum concentration (Tmax).

-

Distribution: Volume of distribution (Vd).

-

Metabolism and Excretion: Clearance (CL), Half-life (t1/2).

-

Therapeutic Potential and Future Directions

Selective thromboxane A2 synthase inhibitors like this compound hold significant therapeutic potential for the prevention and treatment of a wide range of cardiovascular and thrombotic disorders. By targeting a specific enzyme in the arachidonic acid cascade, these agents offer the prospect of effective antiplatelet therapy with a potentially improved safety profile compared to non-selective COX inhibitors.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative determination of IC50 and selectivity: Establishing the precise potency and selectivity of this compound is crucial for its further development.

-

Detailed pharmacokinetic and pharmacodynamic studies: Comprehensive ADME and platelet function studies in relevant animal models are necessary to understand its in vivo behavior.[15]

-

Clinical trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of this compound in human subjects for various thromboembolic conditions.

Conclusion

This compound, as a selective thromboxane A2 synthase inhibitor, represents a promising therapeutic agent in the field of antithrombotic therapy. Its imidazole-based structure and targeted mechanism of action offer the potential for potent and selective inhibition of TXA2 production, thereby mitigating the risk of pathological thrombosis while preserving the beneficial effects of other prostanoids. The experimental protocols and comparative data presented in this technical guide provide a robust framework for the continued investigation and development of this compound and other novel TXAS inhibitors.

References

- Manley, P. W., Allanson, N. M., Booth, R. F., Buckle, P. E., Kuzniar, E. J., Lad, N. M., Lai, S. M., & Lunt, D. O. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588–1595.

- Tai, H. H., & Yuan, B. (1982). Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. Journal of Medicinal Chemistry, 25(10), 1163-1168.

- Needleman, P., Raz, A., Ferrendelli, J. A., & Minkes, M. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets.

- Moncada, S., Bunting, S., Mullane, K., Thorogood, P., Vane, J. R., Raz, A., & Needleman, P. (1977). Imidazole: a selective inhibitor of thromboxane synthetase. Prostaglandins, 13(4), 611–618.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- In-vitro and ex-vivo inhibition of blood platelet aggregation by naftazone. (1994). General Pharmacology, 25(4), 747-752.

- Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.

- Bally, M., Dendukuri, N., Rich, B., Little, M. T., & Brophy, J. M. (2017). Selectivity of NSAIDs for COX-2 and cardiovascular outcome: a systematic review and meta-analysis. BMC Medicine, 15(1), 76.

- Petrucci, G., Zaccardi, F., De Meo, A., De Servi, S., & Crea, F. (2014). Ex Vivo Antiplatelet Effects of Oral Anticoagulants. Journal of the American College of Cardiology, 64(16), 1761-1762.

- FitzGerald, G. A., Reilly, I. A., & Pedersen, A. K. (1985). Selective and nonselective inhibition of thromboxane formation.

- Sugiyama, S., Sugiyama, T., Hishinuma, I., & Asai, F. (2007). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. Journal of Thrombosis and Haemostasis, 5(7), 1545–1551.

- Defreyn, G., Deckmyn, H., & Vermylen, J. (1982). Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. Thrombosis Research, 26(5), 389–400.

- Chen, C., & Dou, Z. (2014). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials. Journal of Stroke and Cerebrovascular Diseases, 23(5), e329–e335.

- Ruan, K. H., Deng, H., & So, S. P. (2009). Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease.

- Ramis, I., Mis, R., Fernandez, J., Forn, J., & Roser, R. (1995). Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1521–1528.

- Platelet aggregation after naftidrofuryl application in vitro and ex vivo. (1995). International Journal of Clinical Pharmacology and Therapeutics, 33(2), 81-84.

- Bruno, A., Tacconelli, S., & Patrignani, P. (2007). Selective inhibition of prostacyclin synthase activity by rofecoxib. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 651–657.

- Harris, D. N., Phillips, M. B., Michel, I. M., Goldenberg, H. J., Haslanger, M. F., & Antonaccio, M. J. (1987). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Journal of Medicinal Chemistry, 30(10), 1812–1818.

- Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor. (2018). Journal of Thrombosis and Haemostasis, 16(5), 947-958.

-

Which NSAIDs Are Most Selective For COX-1 and COX-2? - MedCentral. (2014, May 30). Retrieved from [Link]

- Mouse antithrombotic assay: a simple method for the evaluation of antithrombotic agents in vivo. Potentiation of antithrombotic activity by ethyl alcohol. (1983). The Journal of Pharmacology and Experimental Therapeutics, 225(1), 57-60.

- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772–1787.

- Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. (2010). Current Medicinal Chemistry, 17(28), 3162-3214.

- Gorman, R. R., Johnson, R. A., Spilman, C. H., & Aiken, J. W. (1983). Inhibition of platelet thromboxane A2 synthase activity by sodium 5-(3'-pyridinylmethyl)

- Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. (2013). Journal of Pharmaceutical Sciences, 102(8), 2549-2563.

- In Vivo Anticoagulant and Antithrombic Activity of Depolymerized Glycosaminoglycan from Apostichopus japonicus and Dynamic Effect–Exposure Relationship in Rat Plasma. (2020). Marine Drugs, 18(11), 553.

- Antithrombotic effects of ximelagatran plus acetylsalicylic acid (ASA) and clopidogrel plus ASA in a human ex vivo arterial thrombosis model. (2005). Journal of Thrombosis and Haemostasis, 3(5), 981-987.

- Role of animal models in biomedical research: a review. (2022). Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 419-428.

- Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. (1989). British Journal of Pharmacology, 97(4), 1161–1172.

- Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261–268.

-

Efficacy And Safety Study Of Naftopidil to Patients Treatment With LUTS. (2010). Retrieved from [Link]

- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (2020). Polymers, 12(11), 2636.

- Efficacy and Safety of Taspoglutide Monotherapy in Drug-Naive Type 2 Diabetic Patients After 24 Weeks of Treatment: Results of a randomized, double-blind, placebo-controlled phase 3 study (T-emerge 1). (2011). Diabetes Care, 34(11), 2349-2355.

- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012). BioResources, 7(2), 2523-2540.

-

A Phase III Study to Evaluate the Efficacy and Safety of Benralizumab in Patients With Hypereosinophilic Syndrome (HES). (2019). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C15H16N2O2 | CID 65851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazole: a selective inhibitor of thromboxane synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of NSAIDs for COX-2 and cardiovascular outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Anticoagulant and Antithrombic Activity of Depolymerized Glycosaminoglycan from Apostichopus japonicus and Dynamic Effect–Exposure Relationship in Rat Plasma [mdpi.com]

- 15. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Nafagrel (DP-1904): A Technical Guide

Abstract

Nafagrel, also known as DP-1904, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available preclinical and clinical data. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties, supported by experimental evidence and detailed protocols.

Introduction: The Rationale for Thromboxane Synthase Inhibition

Thromboxane A2 (TXA2) is a key lipid mediator in hemostasis and thrombosis.[1] Synthesized predominantly by platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a pivotal role in the formation of thrombi.[2] Consequently, the inhibition of TXA2 synthesis has been a therapeutic target for the prevention and treatment of thrombotic diseases. While cyclooxygenase (COX) inhibitors like aspirin are effective in reducing TXA2 production, they also inhibit the synthesis of other prostanoids, such as prostacyclin (PGI2), which has opposing, beneficial effects like vasodilation and inhibition of platelet aggregation.[3]

Selective thromboxane synthase inhibitors, such as this compound, offer a more targeted approach. By specifically inhibiting the final enzyme in the TXA2 biosynthesis pathway, these agents are designed to reduce TXA2 levels without affecting PGI2 production.[1] In fact, the substrate for TXA2 synthase, prostaglandin H2 (PGH2), can be shunted towards the synthesis of other prostanoids, potentially increasing the levels of anti-thrombotic and vasodilatory prostaglandins like PGI2 and PGD2.[1]

Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound (6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid) is an imidazole derivative that acts as a potent and long-acting inhibitor of thromboxane A2 synthase.[4] Its primary mechanism of action is the selective blockade of this enzyme, thereby preventing the conversion of PGH2 to TXA2.[4][5] This leads to a significant reduction in the circulating levels of TXA2, as evidenced by the profound decrease in its stable metabolite, thromboxane B2 (TXB2).[4]

Beyond its effects on the thromboxane pathway, this compound has also demonstrated anti-inflammatory properties. It has been shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α) from monocytes and inhibit the expression of the endothelial adhesion molecules E-selectin and intercellular adhesion molecule-1 (ICAM-1).[2] These effects suggest a broader modulatory role in inflammatory and vascular processes.

Caption: Mechanism of action of this compound as a thromboxane A2 synthase inhibitor.

Pharmacodynamic Profile

In Vitro Effects

-

Inhibition of Eosinophil Degranulation: this compound has been shown to inhibit the degranulation of human blood eosinophils. In response to platelet-activating factor (PAF) and immunoglobulin G (IgG), this compound significantly attenuated the release of eosinophil cationic protein (ECP).[6] At a concentration of 10 µM, this compound inhibited PAF-induced ECP release by 49 ± 10% and IgG-induced release by 31 ± 2%.[6] At 100 µM, the inhibition was even more pronounced at 76 ± 14% and 67 ± 2%, respectively.[6] This suggests a potential therapeutic role for this compound in eosinophil-associated inflammatory conditions like asthma.[6]

In Vivo Effects

-

Animal Models: In a rabbit model, this compound demonstrated a rapid and potent inhibition of TXB2 synthesis.[4] An Emax model estimated the IC50 for TXB2 reduction to be 5.0 ng/mL, with a maximal effect (Emax) of 81%.[4] In rat models of hydronephrotic and ischemic kidney injury, intraperitoneal administration of this compound (10 mg/kg) significantly suppressed the production of TXB2 and improved renal function, including urine volume, glomerular filtration rate, and renal plasma flow.[5] Furthermore, in a rat model of crescentic-type anti-glomerular basement membrane nephritis, this compound inhibited the increase in platelet aggregability and restored renal blood flow.[7]

-

Human Studies: In a study involving healthy Japanese volunteers, a single 200 mg oral dose of this compound resulted in a greater than 98% reduction in serum TXB2 levels within one hour.[4] Significant suppression of TXB2 (greater than 75%) was maintained for at least 12 hours, with levels returning to baseline by 72 hours.[4]

Pharmacokinetic Profile

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[4]

Metabolism

Upon absorption, this compound is converted to its ester glucuronide.[4] This glucuronide is a major circulating metabolite.[4]

Distribution

Specific details on the volume of distribution and protein binding of this compound are not extensively documented in the available literature.

Elimination

This compound and its glucuronide metabolite are eliminated rapidly from the body, with a reported half-life of over 60 minutes in humans.[4] The primary route of excretion is renal.[4] In a human study, 52.1 ± 2.2% of a single oral dose was excreted in the urine as the unchanged drug, and 37.6 ± 1.6% was excreted as the glucuronide conjugate within 48 hours.[4] Fecal excretion was minimal, accounting for approximately 0.5% of the dose.[4]

Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~70% | Rabbit | [4] |

| Half-life (t½) | > 60 minutes | Human | [4] |

| Half-life (t½) - IV | 20 minutes | Rabbit | [4] |

| AUC (this compound) | 7.23 ± 0.54 µg.h/ml | Human | [4] |

| AUC (Ester Glucuronide) | 7.93 ± 0.86 µg.h/ml | Human | [4] |

| Renal Excretion (48h) | 52.1 ± 2.2% (unchanged) | Human | [4] |

| 37.6 ± 1.6% (glucuronide) | |||

| Fecal Excretion (48h) | ~0.5% | Human | [4] |

Experimental Protocols

In Vitro Thromboxane Synthase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound on thromboxane A2 synthase.

Objective: To determine the IC50 of this compound for thromboxane A2 synthase.

Materials:

-

Microsomal fraction containing thromboxane A2 synthase (from platelets or other sources)

-

This compound stock solution and serial dilutions

-

Prostaglandin H2 (PGH2) substrate

-

Reaction buffer (e.g., Tris-HCl)

-

Quenching solution (e.g., citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a reaction tube, add the microsomal enzyme preparation and the this compound dilution (or vehicle control).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding a known concentration of PGH2.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of TXB2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

Caption: Workflow for in vitro thromboxane synthase inhibition assay.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard method for assessing the effect of this compound on platelet aggregation.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution and serial dilutions

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid

-

Light Transmission Aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add a specific concentration of this compound (or vehicle control) and incubate for a defined period.

-

Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmission over time.

-

Analyze the aggregation curve to determine parameters such as maximal aggregation (%).

-

Repeat for a range of this compound concentrations to generate a dose-response curve and calculate IC50 values if applicable.

Clinical Relevance and Future Directions

The pharmacological profile of this compound indicates its potential as a therapeutic agent in conditions where thromboxane A2 plays a significant pathological role. Its potent and selective inhibition of TXA2 synthase, coupled with a rapid onset of action and favorable pharmacokinetic profile in early human studies, suggests its utility in the prevention and treatment of thrombotic disorders.

The observed anti-inflammatory effects of this compound, such as the inhibition of eosinophil degranulation and the reduction of pro-inflammatory mediators, broaden its potential therapeutic applications to inflammatory diseases, including asthma and certain types of renal disease.

However, a comprehensive understanding of this compound's clinical potential is limited by the lack of publicly available data from large-scale clinical trials in patient populations. Future research should focus on:

-

Head-to-head comparison studies: Evaluating the efficacy and safety of this compound against established antiplatelet agents like aspirin and P2Y12 inhibitors.

-

Clinical trials in specific indications: Investigating the therapeutic benefits of this compound in patients with acute coronary syndromes, peripheral artery disease, and other thrombotic conditions.

-

Exploration of anti-inflammatory applications: Conducting clinical studies to assess the efficacy of this compound in inflammatory diseases such as asthma.

References

-

Disposition and Effect of the New Thromboxane Synthetase Inhibitor 6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid in Man. PubMed. [Link]

-

Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. MDPI. [Link]

-

Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. PubMed. [Link]

-

The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of camonagrel--a new thromboxane synthase inhibitor. PubMed. [Link]

-

A novel thromboxane synthetase inhibitor, DP-1904, inhibits human blood eosinophil degranulation. PubMed. [Link]

-

Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. PubMed. [Link]

-

A thromboxane A2 synthase inhibitor, DP-1904, prevents rat renal injury. PubMed. [Link]

-

Thromboxane A2 synthase inhibitor, DP-1904, decreases TNF alpha secretion from monocytes and inhibits E-selectin and ICAM-1 expression on the endothelial cell surfaces. PubMed. [Link]

-

Selective and nonselective inhibition of thromboxane formation. PubMed. [Link]

-

Effect of DP-1904, a Thromboxane A2 Synthetase Inhibitor, on Crescentic Nephritis in Rats. Karger Publishers. [Link]

-

Pharmacokinetic-pharmacodynamic Modelling of DP-1904, a Novel Thromboxane Synthetase Inhibitor in Rabbits, Based on an Indirect Response Model. PubMed. [Link]

Sources

- 1. plateletservices.com [plateletservices.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Research and Evaluation of Nafagrel for Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafagrel, a selective thromboxane A2 (TXA2) synthase inhibitor, represents a targeted approach to antiplatelet therapy. By specifically inhibiting the synthesis of the potent platelet agonist and vasoconstrictor TXA2, this compound offers a potentially more refined mechanism of action compared to broader antiplatelet agents like cyclooxygenase (COX) inhibitors. This guide provides a comprehensive technical overview of the core principles and methodologies for the research and development of this compound and other selective thromboxane synthase inhibitors. It details the mechanism of action, outlines key in vitro and in vivo experimental protocols for efficacy and safety assessment, and presents a framework for preclinical and clinical evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of cardiovascular disease.

Introduction: The Rationale for Selective Thromboxane A2 Synthase Inhibition

Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, a key event in acute coronary syndromes, ischemic stroke, and peripheral artery disease.[1] Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions.[2] While agents like aspirin, a COX-1 inhibitor, have demonstrated significant clinical benefit, their non-selective nature also leads to the inhibition of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] This dual inhibition has spurred the development of more targeted therapies.

This compound, with the IUPAC name 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is a selective inhibitor of thromboxane A2 synthase.[4] The therapeutic hypothesis underpinning this compound and similar agents is that by selectively blocking TXA2 synthesis, the pro-thrombotic and vasoconstrictive effects of TXA2 are attenuated, while the beneficial effects of PGI2 are preserved or even enhanced.[5] This targeted approach holds the promise of effective antiplatelet activity with a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with COX inhibitors.

Table 1: Chemical and Physical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

| CAS Number | 97901-21-8 |

| ChEMBL ID | CHEMBL1189780 |

Mechanism of Action: The Arachidonic Acid Cascade and this compound's Target

The antiplatelet effect of this compound is centered on its inhibition of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade within platelets.

-

Upstream Events: Upon platelet activation by various agonists (e.g., collagen, thrombin), phospholipase A2 liberates arachidonic acid from the platelet membrane.

-

Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable endoperoxide prostaglandin H2 (PGH2) by the COX-1 enzyme.[6]

-

Thromboxane A2 Synthase Action: Thromboxane A2 synthase metabolizes PGH2 into thromboxane A2 (TXA2).[5]

-

Downstream Signaling: TXA2 is released from the platelet and binds to thromboxane-prostanoid (TP) receptors on the surface of other platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors, promoting platelet aggregation and thrombus formation.[7]

This compound, as a selective inhibitor of thromboxane A2 synthase, blocks the conversion of PGH2 to TXA2. This leads to a reduction in TXA2 levels and a subsequent decrease in platelet aggregation. A potential secondary effect of thromboxane synthase inhibition is the shunting of PGH2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2) in endothelial cells, which has anti-aggregatory and vasodilatory properties.[8]

Figure 1: Signaling pathway of this compound's inhibitory action on Thromboxane A2 synthesis.

In Vitro Evaluation of Antiplatelet Activity

A crucial first step in the characterization of this compound is the in vitro assessment of its antiplatelet effects. These assays provide quantitative data on the potency and selectivity of the compound.

Platelet Aggregometry

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[5] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Protocol for Light Transmission Aggregometry:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

-

-

Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a predetermined time at 37°C.

-

Agonist-Induced Aggregation: Add a platelet agonist to the PRP and measure the change in light transmission over time using an aggregometer. Common agonists include:

-

Arachidonic Acid (AA)

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Thrombin

-

-

Data Analysis: The percentage of platelet aggregation is calculated, and dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of this compound for each agonist.

Table 2: Illustrative IC50 Values for Thromboxane Synthase Inhibitors in Platelet Aggregation Assays

| Compound | Agonist | IC50 | Reference |

| Ozagrel | Arachidonic Acid | ~4-11 nM (in rabbit platelets) | [9] |

| Dazoxiben | Arachidonic Acid | 40-80 µM (in human PRP) | [10] |

| Clopidogrel (for comparison) | ADP | 1.9 µM (in washed human platelets) | [11] |

Thromboxane B2 (TXB2) Measurement

To confirm that the inhibition of platelet aggregation is due to the inhibition of TXA2 synthesis, the levels of its stable metabolite, thromboxane B2 (TXB2), can be measured.

Step-by-Step Protocol for TXB2 Measurement by ELISA:

-

Sample Preparation: Prepare PRP and incubate with this compound and an agonist as described in the LTA protocol.

-

Reaction Termination: Stop the reaction at a specified time point by adding a solution that halts enzymatic activity (e.g., indomethacin).

-

ELISA Assay: Use a commercially available TXB2 competitive ELISA kit to quantify the concentration of TXB2 in the samples.[12][13]

-

Data Analysis: Compare the levels of TXB2 in this compound-treated samples to control samples to determine the extent of inhibition of TXA2 synthesis.

Figure 2: General experimental workflow for in vitro evaluation of this compound.

In Vivo Assessment of Efficacy and Safety

Following promising in vitro results, the antiplatelet effects and safety profile of this compound must be evaluated in vivo using animal models.[14]

Animal Models of Thrombosis

Several animal models are available to assess the in vivo efficacy of antiplatelet agents. The ferric chloride-induced thrombosis model is a widely used and reproducible method.[1][3][4][15]

Step-by-Step Protocol for Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse):

-

Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

-

Drug Administration: Administer this compound (or vehicle control) to the animal via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before inducing thrombosis.

-

Thrombosis Induction: Apply a small piece of filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[16]

-

Monitoring of Occlusion: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to complete vessel occlusion is the primary endpoint.

-

Data Analysis: Compare the time to occlusion in this compound-treated animals to that in control animals. A significant prolongation of occlusion time indicates an antithrombotic effect.

Table 3: Potential Endpoints in Animal Models of Thrombosis

| Model | Primary Endpoint | Secondary Endpoints |

| Ferric Chloride-Induced Thrombosis | Time to vessel occlusion | Thrombus weight, histological analysis of the thrombus |

| Laser-Induced Thrombosis | Time to thrombus formation and stability | Platelet and fibrin content of the thrombus |

| Electrically-Induced Thrombosis | Thrombus weight | Bleeding time |

Bleeding Time Assessment

A critical aspect of antiplatelet drug development is the assessment of bleeding risk. The tail bleeding time assay in mice is a common method for this evaluation.

Step-by-Step Protocol for Tail Bleeding Time Assay (Mouse):

-

Animal Preparation and Drug Administration: Administer this compound or vehicle control as in the thrombosis model.

-

Tail Transection: After a specified time, transect a small distal portion (e.g., 3 mm) of the mouse's tail.

-

Bleeding Time Measurement: Gently blot the tail with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the forming clot. The time until bleeding ceases is recorded as the bleeding time.

-

Data Analysis: Compare the bleeding time in this compound-treated animals to control animals. A significant increase in bleeding time indicates a potential bleeding risk.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for determining its dosing regimen and therapeutic window.[17][18]

-

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19] PK studies are typically initiated in animal models and then progress to human clinical trials.[11][20] Key parameters to determine include:

-

Bioavailability

-

Half-life (t1/2)

-

Maximum plasma concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Metabolite profiling

-

-

Pharmacodynamics (PD): This relates the concentration of this compound to its pharmacological effect (i.e., inhibition of platelet aggregation).[21] PD studies are often integrated with PK studies to establish a PK/PD relationship.

Clinical Development Pathway

The clinical development of this compound would follow a standard phased approach:

-

Phase I: The first-in-human studies are conducted in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics.[17][22]

-

Phase II: These studies are conducted in a larger group of patients with the target disease (e.g., stable coronary artery disease) to evaluate the drug's efficacy and further assess its safety.[23] Dose-ranging studies are often included in this phase.

-

Phase III: Large-scale, multicenter, randomized, controlled trials are conducted to confirm the efficacy and safety of this compound in a broad patient population and to compare it with existing standard-of-care treatments.[24][25][26]

-

Phase IV: Post-marketing studies are conducted to monitor the long-term safety and efficacy of the drug in a real-world setting.

Conclusion and Future Directions

This compound, as a selective thromboxane A2 synthase inhibitor, holds theoretical advantages over non-selective antiplatelet agents. Its targeted mechanism of action offers the potential for effective antithrombotic therapy with an improved safety profile. However, the successful development of this compound is contingent upon a rigorous and systematic research program encompassing comprehensive in vitro and in vivo characterization, as well as well-designed clinical trials.

Future research should focus on elucidating the precise PK/PD relationship of this compound, its potential for drug-drug interactions, and its clinical efficacy and safety in diverse patient populations with cardiovascular disease. Comparative studies with other antiplatelet agents, including newer P2Y12 inhibitors, will be crucial in defining the ultimate therapeutic role of this compound in the management of thrombotic disorders.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65851, this compound. Retrieved from [Link]

- The role of antiplatelet agents. Best Practice Journal. 2010;28:18-27.

- Ferric Chloride-induced Murine Thrombosis Models. J Vis Exp. 2016;(115):54572.

- Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. J Vis Exp. 2015;(95):52373.

-

Antiplatelet Drugs: Types, Uses & Side Effects. Cleveland Clinic. Retrieved from [Link]

- Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor.

- A Contemporary Review of Antiplatelet Therapies in Current Clinical Practice. J Clin Med. 2023;12(13):4484.

- Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends Pharmacol Sci. 1991;12(4):158-63.

-

Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Ninja Nerd. Retrieved from [Link]

- Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. J Vis Exp. 2024;(206):e66657.

- Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. J Lab Clin Med. 1984;104(1):85-96.

- The biochemical pharmacology of thromboxane synthase inhibition in man.

- Thrombelastography Indicates Limitations of Animal Models of Trauma-Induced Coagulopathy. J Trauma Acute Care Surg. 2015;78(6):1059-65.

- A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology. Fundam Clin Pharmacol. 2008;22(1):19-29.

- Mechanism of action of nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(3A):2S-7S.

- Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension. Hypertension. 1993;21(4):481-7.

- Selective and nonselective inhibition of thromboxane form

- In vitro evaluation of inhibitors of platelet release and aggregation.

- Assessment of Venous Thrombosis in Animal Models. Arterioscler Thromb Vasc Biol. 2016;36(2):245-52.

- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharm Res. 2010;27(9):1772-87.

- Platelet aggregation after naftidrofuryl application in vitro and ex vivo. Int J Clin Pharmacol Ther. 1995;33(2):81-4.

- Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Front Pharmacol. 2019;10:1196.

- Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. J Med Chem. 1987;30(10):1812-8.

- Animal models of thrombosis.

- Effect of naftidrofuryl on platelet aggregation in plasma from aspirin treated patients: an in vitro study. Clin Hemorheol Microcirc. 2000;22(4):279-86.

- Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. Br J Pharmacol. 1998;124(4):687-92.

- Prasugrel: an efficacy and safety review of a new antiplatelet therapy option. J Manag Care Pharm. 2009;15(5 Suppl B):14-23.

- Integrated analysis of pharmacokinetic data across multiple clinical pharmacology studies of prasugrel, a new thienopyridine antiplatelet agent. Br J Clin Pharmacol. 2010;70(1):76-84.

- Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX. 2018;5:1619-1626.

- Atherosclerosis and Thrombosis: Insights from Large Animal Models.

- Effect of intrinsic and extrinsic factors on the clinical pharmacokinetics and pharmacodynamics of prasugrel. Clin Pharmacokinet. 2010;49(10):635-48.

- Comparative Efficacy and Safety of Different Low‐Dose Platelet Inhibitors in Patients With Coronary Heart Disease: A Bayesian Network Meta‐Analysis. J Am Heart Assoc. 2024;13(1):e032501.

- Emerging antiplatelet agents, differential pharmacology, and clinical utility. Vasc Health Risk Manag. 2010;6:347-63.

- Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next‐generation HIV‐1 maturation inhibitor. HIV Res Clin Pract. 2020;21(6):161-171.

- Efficacy and safety of low-dose prasugrel as dual antiplatelet therapy in patients with ischemic heart disease: a systematic review and network meta-analysis of randomized controlled trials. Sci Rep. 2025;15(1):12345.

-

Antiplatelet Therapy for Coronary Artery Disease (TAILOR BLEED Trial). withpower.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Animal models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The biochemical pharmacology of thromboxane synthase inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane B2 ELISA Kit (ab133022) | Abcam [abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers [frontiersin.org]

- 18. Effect of intrinsic and extrinsic factors on the clinical pharmacokinetics and pharmacodynamics of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Integrated analysis of pharmacokinetic data across multiple clinical pharmacology studies of prasugrel, a new thienopyridine antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] The biochemical pharmacology of thromboxane synthase inhibition in man. | Semantic Scholar [semanticscholar.org]

- 21. Phase I evaluation of the safety, tolerability, and pharmacokinetics of GSK3640254, a next‐generation HIV‐1 maturation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Emerging antiplatelet agents, differential pharmacology, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prasugrel: an efficacy and safety review of a new antiplatelet therapy option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Efficacy and safety of low-dose prasugrel as dual antiplatelet therapy in patients with ischemic heart disease: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antiplatelet Therapy for Coronary Artery Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]

An In-Depth Technical Guide to the In Vitro Effects of Nafagrel on Platelet Aggregation

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of Nafagrel, a potent antiplatelet agent, on platelet aggregation. We delve into the molecular mechanisms underpinning its activity, focusing on its role as a thromboxane A2 synthase inhibitor. This document offers detailed, step-by-step protocols for investigating these effects, including the preparation of platelet-rich plasma, light transmission aggregometry, and the quantification of key signaling molecules such as thromboxane B2 and cyclic AMP. The guide is designed to equip researchers with the necessary knowledge and methodologies to accurately assess the efficacy and mechanism of action of this compound and similar compounds in a preclinical setting.

Introduction: The Clinical Significance of Platelet Aggregation and the Role of this compound

Platelet aggregation is a fundamental physiological process essential for hemostasis, the cessation of bleeding at sites of vascular injury. However, aberrant platelet activation and aggregation can lead to the formation of pathological thrombi, which are central to the pathophysiology of major cardiovascular events such as myocardial infarction and stroke.[1] Consequently, antiplatelet therapies are a cornerstone of cardiovascular disease management.

This compound is an investigational antiplatelet agent that has demonstrated significant inhibitory effects on platelet aggregation.[2] Its primary mechanism of action is the inhibition of thromboxane A2 (TXA2) synthase, a critical enzyme in the platelet activation cascade.[3] By blocking TXA2 production, this compound effectively dampens a powerful pro-aggregatory signaling pathway. This guide will provide a detailed exploration of the molecular pathways involved and the experimental techniques used to characterize the in vitro antiplatelet effects of this compound.

Molecular Mechanisms of Platelet Aggregation and this compound's Site of Action

Upon vascular injury, platelets adhere to the exposed subendothelial matrix, leading to their activation. This activation triggers a cascade of intracellular signaling events, culminating in a conformational change of the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation. A key amplifying loop in this process is the synthesis and release of thromboxane A2 (TXA2).

Arachidonic acid, released from the platelet membrane by phospholipase A2, is converted to prostaglandin H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme.[4][5] PGH2 is then metabolized by thromboxane A2 synthase to form TXA2.[3] TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane-prostanoid (TP) receptor on the surface of platelets, leading to further platelet activation and aggregation.[3]

This compound exerts its antiplatelet effect by selectively inhibiting thromboxane A2 synthase.[3] This inhibition leads to a reduction in TXA2 levels and a redirection of PGH2 metabolism towards the production of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which are generally inhibitory to platelet aggregation.[3][6]

Another critical regulator of platelet function is cyclic adenosine monophosphate (cAMP).[7][8] Elevated intracellular cAMP levels inhibit platelet activation and aggregation.[7][9] Some antiplatelet agents, such as phosphodiesterase inhibitors, work by increasing cAMP levels.[10] While this compound's primary mechanism is not the direct modulation of cAMP, the downstream effects of TXA2 inhibition can indirectly influence cAMP signaling pathways.

Figure 2: Workflow for the preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation in vitro. [11][12]It measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

Protocol for Light Transmission Aggregometry:

-

Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation). [13]2. Sample Preparation: Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar. [14]3. Incubation: Pre-incubate the PRP at 37°C for a specified time (e.g., 5 minutes).

-

Addition of this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a further period (e.g., 2 minutes) to allow for drug-platelet interaction. [13]5. Initiation of Aggregation: Add a platelet agonist (e.g., arachidonic acid, ADP, collagen, or a TXA2 mimetic like U46619) to induce aggregation. [1][12]6. Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined from the aggregation curve.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Platelet Aggregation Induced by Various Agonists

| This compound Concentration (µM) | Arachidonic Acid-Induced Aggregation (%) | ADP-Induced Aggregation (%) | Collagen-Induced Aggregation (%) | U46619-Induced Aggregation (%) |

| 0 (Vehicle) | 85 ± 5 | 78 ± 6 | 82 ± 4 | 90 ± 3 |

| 0.1 | 62 ± 7 | 75 ± 5 | 70 ± 6 | 88 ± 4 |

| 1 | 35 ± 6 | 72 ± 8 | 55 ± 7 | 85 ± 5 |

| 10 | 10 ± 4 | 68 ± 7 | 30 ± 5 | 83 ± 6 |

| 100 | 5 ± 2 | 65 ± 9 | 15 ± 4 | 80 ± 7 |

Data are presented as mean ± standard deviation.

Mechanistic Studies: Quantifying Thromboxane B2 and Cyclic AMP

To confirm this compound's mechanism of action, it is essential to measure its effects on TXA2 production and intracellular cAMP levels.

Measurement of Thromboxane B2 (TXB2)

TXA2 is highly unstable and rapidly hydrolyzes to the more stable metabolite, thromboxane B2 (TXB2). Therefore, TXB2 levels are measured as a surrogate for TXA2 production.

Protocol for TXB2 Measurement:

-

Sample Collection: Following the LTA experiment, immediately stop the aggregation reaction by adding a stopping reagent (e.g., indomethacin and EDTA).

-

Centrifugation: Centrifuge the samples to pellet the platelets.

-

Supernatant Collection: Collect the supernatant for TXB2 analysis.

-

Quantification: Measure TXB2 levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Table 2: Effect of this compound on Arachidonic Acid-Induced TXB2 Production

| This compound Concentration (µM) | TXB2 Concentration (pg/mL) |

| 0 (Vehicle) | 2500 ± 300 |

| 0.1 | 1800 ± 250 |

| 1 | 800 ± 150 |

| 10 | 200 ± 50 |

| 100 | < 50 |

Data are presented as mean ± standard deviation.

Measurement of Intracellular Cyclic AMP (cAMP)

Investigating the effects of this compound on cAMP levels can provide further insights into its pharmacological profile.

Protocol for cAMP Measurement:

-